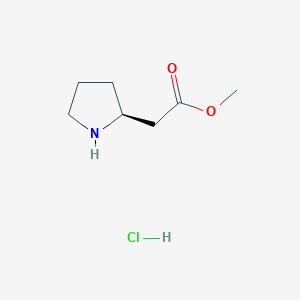

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Overview

Description

“(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 259868-83-2 . It has a molecular weight of 179.65 and its molecular formula is C7H14ClNO2 . The compound is typically stored under an inert atmosphere at room temperature .

Synthesis Analysis

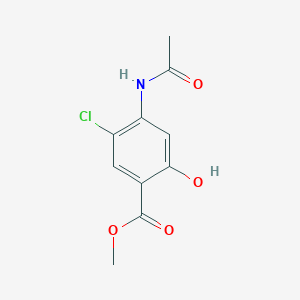

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .

Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . The compound’s structure is characterized by a five-membered pyrrolidine ring .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 53℃ . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

- An efficient methodology for the synthesis of pyridin- and pyrimidin-2-yl acetate cores has been developed, demonstrating potential for large-scale synthesis and access to other heterocyclic analogues (R. Morgentin et al., 2009).

- A study on the identification and derivatization of selected cathinones, including pyrrolidin-1-yl derivatives, highlights their potential applications in forensic science and substance analysis (J. Nycz et al., 2016).

Pharmacological Research

- Pyrrolidin-1-yl derivatives, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been explored as high-affinity antagonists for κ-Opioid receptors, indicating potential therapeutic applications in depression and addiction disorders (S. Grimwood et al., 2011).

Organic Chemistry and Catalysis

- Research in the field of organic chemistry has led to the synthesis of various pyrrolidine derivatives, such as 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, indicating the versatility of pyrrolidine derivatives in organic synthesis (Zhang Dan-shen, 2009).

Catalytic Abilities in Chemical Reactions

- β-Homoproline derivatives, including 2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, have shown promise as organocatalysts in direct asymmetric aldol reactions, demonstrating the importance of the cooperative effect of hydroxyl and carboxyl groups (Y. Hiraga et al., 2011).

Applications in Biological and Medicinal Chemistry

- The synthesis of a pyrrolidine derivative of carvotacetone and monoterpenes for antimicrobial properties against methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties indicates the potential of pyrrolidine derivatives in the development of new antimicrobial agents (Veronica M. Masila et al., 2020).

Novel Synthesis Methods

- Innovative methods have been developed for the synthesis of (tetrahydrofuran-2-yl)acetates and (pyrrolidin-2-yl)acetates, highlighting the potential for creating diverse chemical compounds and derivatives (Esen Bellur et al., 2006).

Investigation of Chemical Properties

- Studies on the electron-transfer-initiated photoreactions of pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions demonstrate the complex chemical behaviors of pyrrolidine derivatives and their potential applications in photochemical processes (Y. Kurauchi et al., 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The pyrrolidine ring, a key feature of “(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidine derivatives are likely to focus on the design of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. The compound’s interaction with DPP-4 can inhibit the enzyme’s activity, leading to increased levels of incretin hormones and improved glycemic control . Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular function are diverse and depend on the cell type and experimental conditions. In pancreatic beta cells, the compound can enhance insulin secretion by inhibiting DPP-4 activity, thereby increasing the levels of active incretin hormones . This leads to improved glucose uptake and utilization in peripheral tissues. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects in metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s pyrrolidine ring structure allows it to fit into the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, leading to prolonged insulinotropic effects. Additionally, this compound may modulate other molecular targets, such as receptors and transporters, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including enhanced insulin secretion and improved glucose metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit DPP-4 activity, leading to improved glycemic control without significant adverse effects . At higher doses, potential toxic effects may be observed, including gastrointestinal disturbances and alterations in liver enzyme levels. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with DPP-4 and other enzymes. The compound’s inhibition of DPP-4 activity affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Additionally, this compound may influence other metabolic processes, such as amino acid metabolism and lipid synthesis, by modulating enzyme activities and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility and stability in its hydrochloride salt form facilitate its uptake and distribution in various tissues . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its interaction with target enzymes and proteins, enabling it to modulate cellular processes and metabolic pathways effectively.

properties

IUPAC Name |

methyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAUVOXGVMVNH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469103 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259868-83-2 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(2S)-pyrrolidin-2-yl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)